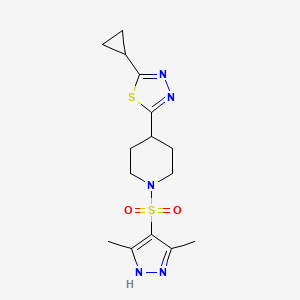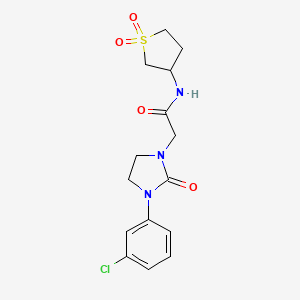![molecular formula C20H19N3O2S B2584878 2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 396720-71-1](/img/structure/B2584878.png)
2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide, also known as TAK-915, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TAK-915 is a potent and selective antagonist of the orexin 2 receptor and has been shown to modulate the activity of the orexin system in the brain.
Scientific Research Applications
Synthetic Methodologies and Derivative Compounds
The research on compounds structurally related to 2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide primarily focuses on synthetic methodologies for creating novel heterocyclic compounds and exploring their biological activities. These studies contribute to the development of new pharmacological agents and materials with potential applications in various fields, including medicine and industry.
Novel Synthesis Approaches : Research demonstrates innovative synthetic pathways for producing derivatives of pyrazole and pyrazolopyrimidine compounds. These methodologies involve reactions with various agents, leading to compounds with potential antimicrobial, antiproliferative, and cytotoxic activities (Hassan et al., 2014); (Minegishi et al., 2015).
Antioxidant and Antimicrobial Potential : Certain synthesized compounds, through reactions involving 2-methoxy analogs, have been evaluated for their antioxidant properties and potential as additives in lubricating oils, showcasing the versatility of these compounds beyond pharmaceutical applications (Amer et al., 2011).
Cancer Research and Tubulin Inhibition : A specific focus has been on derivatives that show promising antiproliferative activity toward cancer cells by inhibiting tubulin polymerization, suggesting potential therapeutic applications in cancer treatment (Minegishi et al., 2015).
Chemical Structure Analysis and Material Properties : Studies also delve into the chemical structure characterization of related compounds, providing insights into their physical and chemical properties, which are crucial for further modifications and applications in material science (Kranjc et al., 2011).
Heterocyclic Compound Synthesis for Various Applications : The synthesis of novel heterocyclic compounds, using related methodologies, has implications in developing new drugs and materials. These compounds exhibit diverse biological and chemical properties, making them valuable for further research and application in various fields (Mahata et al., 2003).
properties
IUPAC Name |
2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S/c1-13-7-9-14(10-8-13)23-19(16-11-26-12-17(16)22-23)21-20(24)15-5-3-4-6-18(15)25-2/h3-10H,11-12H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXVPVACDBYTMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2584795.png)
![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-tosylpropanamide](/img/structure/B2584796.png)


![N-(5-(2-((5-methyl-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2584801.png)



![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzo[d]thiazole-6-carboxamide](/img/structure/B2584810.png)
![2-(3,4-diethoxyphenyl)-5-(p-tolyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2584811.png)


![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2584816.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2584818.png)